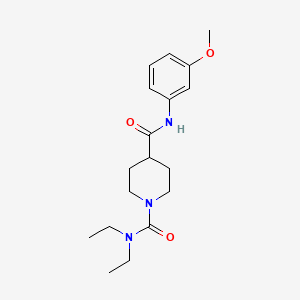![molecular formula C24H31N3O2 B5403756 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide, also known as DPA-714, is a novel radioligand that has gained significant attention in scientific research. This compound is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that plays a crucial role in the regulation of cellular energy metabolism, apoptosis, and inflammation. The TSPO has been implicated in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide binds to the TSPO with high affinity and specificity, leading to the modulation of various cellular processes. The TSPO is involved in the regulation of mitochondrial function, cellular energy metabolism, and apoptosis. Moreover, TSPO has been implicated in the regulation of inflammation and immune response. The binding of this compound to TSPO leads to the modulation of these processes, resulting in a range of physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological and pathological processes, including inflammation, oxidative stress, and apoptosis. The binding of this compound to TSPO leads to the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, resulting in a reduction in neuroinflammation. Moreover, this compound has been shown to reduce oxidative stress and apoptosis, leading to the protection of neuronal cells against various insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide in scientific research has several advantages, including its high affinity and selectivity for TSPO, making it an ideal tool for studying the expression and function of this protein. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of this compound include its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the use of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide in scientific research. First, the development of novel TSPO ligands with improved affinity and selectivity may lead to the identification of more specific biomarkers for various diseases. Moreover, the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging and positron emission tomography, may lead to a better understanding of the role of TSPO in various physiological and pathological conditions. Finally, the use of this compound in clinical trials may lead to the development of novel therapeutic agents for various diseases, including neurodegenerative disorders and cancer.
Conclusion:
In conclusion, this compound is a novel radioligand that has gained significant attention in scientific research. It has been extensively used to investigate the role of TSPO in various physiological and pathological conditions. The binding of this compound to TSPO leads to the modulation of various cellular processes, resulting in a range of physiological and pathological effects. The use of this compound in scientific research has several advantages, including its high affinity and selectivity for TSPO, making it an ideal tool for studying the expression and function of this protein. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. Finally, there are several future directions for the use of this compound in scientific research, including the development of novel TSPO ligands and the use of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide involves several steps, including the reaction of 2-bromo-2,2-diphenylacetonitrile with ethylmagnesium bromide to yield 2,2-diphenylethylmagnesium bromide. The resulting compound is then reacted with piperazine-2,3-dione to form 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-ethylacetamide. Finally, the N-ethyl group is replaced with N-isopropyl-N-methyl to yield this compound.
Aplicaciones Científicas De Investigación
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide has been extensively used in scientific research to investigate the role of TSPO in various physiological and pathological conditions. It has been shown to have high affinity and selectivity for TSPO, making it an ideal tool for studying the expression and function of this protein. This compound has been used in animal models of neurodegenerative disorders to assess the degree of neuroinflammation and to evaluate the efficacy of potential therapeutic agents. Moreover, this compound has been utilized in preclinical studies to investigate the potential of TSPO as a biomarker for various diseases, including cancer and cardiovascular disease.
Propiedades
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18(2)26(3)23(28)16-22-24(29)25-14-15-27(22)17-21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21-22H,14-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVPUWZSJCGIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CC1C(=O)NCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5403673.png)
![4-pyrrolidin-1-yl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5403706.png)

![N-(2-methoxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5403718.png)

![N-ethyl-N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5403722.png)
![methyl ({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5403729.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile](/img/structure/B5403740.png)
![2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5403745.png)
![diethyl 3-methyl-5-[(4-morpholinylacetyl)amino]-2,4-thiophenedicarboxylate oxalate](/img/structure/B5403764.png)
![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5403784.png)